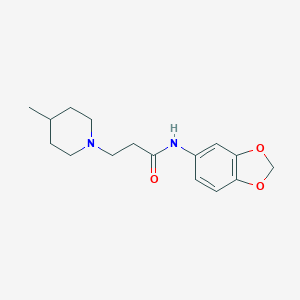
N-(1,3-benzodioxol-5-yl)-3-(4-methylpiperidin-1-yl)propanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(1,3-benzodioxol-5-yl)-3-(4-methylpiperidin-1-yl)propanamide, also known as MDMA, is a psychoactive drug that has been widely studied for its potential therapeutic applications. MDMA is a derivative of amphetamine and has been classified as a Schedule I drug by the US Drug Enforcement Administration due to its potential for abuse and addiction. However, recent studies have shown that MDMA may have therapeutic benefits for the treatment of post-traumatic stress disorder (PTSD) and other mental health conditions.
Wirkmechanismus
N-(1,3-benzodioxol-5-yl)-3-(4-methylpiperidin-1-yl)propanamide works by increasing the levels of neurotransmitters such as serotonin, dopamine, and norepinephrine in the brain. This leads to an increase in feelings of empathy, emotional openness, and sociability. N-(1,3-benzodioxol-5-yl)-3-(4-methylpiperidin-1-yl)propanamide also activates the release of oxytocin, a hormone that is associated with bonding and social connection.
Biochemical and Physiological Effects:
N-(1,3-benzodioxol-5-yl)-3-(4-methylpiperidin-1-yl)propanamide has a number of biochemical and physiological effects on the body. It increases heart rate and blood pressure, and can cause dehydration and overheating. It also causes the release of cortisol, a stress hormone, which can lead to feelings of anxiety and agitation. Long-term use of N-(1,3-benzodioxol-5-yl)-3-(4-methylpiperidin-1-yl)propanamide can lead to damage to the serotonin-producing neurons in the brain, which can result in depression and anxiety.
Vorteile Und Einschränkungen Für Laborexperimente
N-(1,3-benzodioxol-5-yl)-3-(4-methylpiperidin-1-yl)propanamide has several advantages for use in lab experiments. It is a potent psychoactive drug that can be used to induce altered states of consciousness and study the effects of neurotransmitters on behavior. However, its potential for abuse and addiction make it difficult to use in long-term studies. It is also difficult to control for individual differences in response to the drug, which can make it challenging to draw conclusions from experimental data.
Zukünftige Richtungen
There are several directions for future research on N-(1,3-benzodioxol-5-yl)-3-(4-methylpiperidin-1-yl)propanamide. One area of focus is the potential use of N-(1,3-benzodioxol-5-yl)-3-(4-methylpiperidin-1-yl)propanamide in the treatment of other mental health conditions, such as anxiety and depression. Researchers are also studying the long-term effects of N-(1,3-benzodioxol-5-yl)-3-(4-methylpiperidin-1-yl)propanamide use on the brain, and exploring ways to minimize the risk of neurotoxicity. Additionally, there is ongoing research on the use of N-(1,3-benzodioxol-5-yl)-3-(4-methylpiperidin-1-yl)propanamide in combination with other psychotherapeutic techniques, such as cognitive-behavioral therapy, to enhance the therapeutic effects of the drug.
Synthesemethoden
N-(1,3-benzodioxol-5-yl)-3-(4-methylpiperidin-1-yl)propanamide is synthesized from safrole, a natural organic compound found in sassafras oil. The synthesis process involves several steps, including isomerization, oxidation, and reduction. The final product is a white crystalline powder that is typically sold in pill form.
Wissenschaftliche Forschungsanwendungen
N-(1,3-benzodioxol-5-yl)-3-(4-methylpiperidin-1-yl)propanamide has been studied extensively for its potential therapeutic applications. In recent years, researchers have focused on its use in the treatment of PTSD. Studies have shown that N-(1,3-benzodioxol-5-yl)-3-(4-methylpiperidin-1-yl)propanamide-assisted psychotherapy can help individuals with PTSD process traumatic memories and reduce symptoms of anxiety and depression. N-(1,3-benzodioxol-5-yl)-3-(4-methylpiperidin-1-yl)propanamide has also been studied for its potential use in the treatment of other mental health conditions, such as anxiety and depression.
Eigenschaften
Produktname |
N-(1,3-benzodioxol-5-yl)-3-(4-methylpiperidin-1-yl)propanamide |
|---|---|
Molekularformel |
C16H22N2O3 |
Molekulargewicht |
290.36 g/mol |
IUPAC-Name |
N-(1,3-benzodioxol-5-yl)-3-(4-methylpiperidin-1-yl)propanamide |
InChI |
InChI=1S/C16H22N2O3/c1-12-4-7-18(8-5-12)9-6-16(19)17-13-2-3-14-15(10-13)21-11-20-14/h2-3,10,12H,4-9,11H2,1H3,(H,17,19) |
InChI-Schlüssel |
WMGOPHOUFLZHTR-UHFFFAOYSA-N |
SMILES |
CC1CCN(CC1)CCC(=O)NC2=CC3=C(C=C2)OCO3 |
Kanonische SMILES |
CC1CCN(CC1)CCC(=O)NC2=CC3=C(C=C2)OCO3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-{[4-(4-fluorophenyl)-1-piperazinyl]methyl}-3,4-dimethoxybenzamide](/img/structure/B248694.png)



![1-(2-Methylbenzyl)-4-[(4-methylphenyl)sulfonyl]piperazine](/img/structure/B248711.png)




![Thiophen-2-yl-[4-(toluene-4-sulfonyl)-piperazin-1-yl]-methanone](/img/structure/B248723.png)
![(4-Fluoro-phenyl)-[4-(toluene-4-sulfonyl)-piperazin-1-yl]-methanone](/img/structure/B248724.png)
![(3-Methoxy-phenyl)-[4-(toluene-4-sulfonyl)-piperazin-1-yl]-methanone](/img/structure/B248727.png)
![1-(3-Cyclopentylpropanoyl)-4-[(4-methylphenyl)sulfonyl]piperazine](/img/structure/B248728.png)
![2-Phenyl-1-[4-(toluene-4-sulfonyl)-piperazin-1-yl]-ethanone](/img/structure/B248729.png)